Paroxetine - 130855-15-1

Paroxetine

Catalog Number: EVT-7930460
CAS Number: 130855-15-1
Molecular Formula: C19H20FNO3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paroxetine is a benzodioxole that consists of piperidine bearing 1,3-benzodioxol-5-yloxy)methyl and 4-fluorophenyl substituents at positions 3 and 4 respectively; the (3S,4R)-diastereomer. Highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter (Ki = 0.05 nM). Ki values are 1.1, 350 and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA and [3H]-DA uptake respectively. Displays minimal affinity for alpha1-, alpha2- or beta-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, however displays weak affinity for muscarinic ACh receptors (Ki = 42 nM). Antidepressant and anxiolytic in vivo. It has a role as an antidepressant, an anxiolytic drug, a serotonin uptake inhibitor, a hepatotoxic agent and a P450 inhibitor. It is a member of piperidines, a member of benzodioxoles, an organofluorine compound and an aromatic ether. It is functionally related to a monofluorobenzene. It is a conjugate base of a paroxetinium(1+).
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) drug commonly known as Paxil. It has a variety of uses, including the treatment of anxiety disorders, major depression, posttraumatic stress disorder, and symptoms of menopause, among others. It was approved by the FDA in the early 1990s and marketed by SmithKline Beecham. A unique feature of this drug is that it is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters. Because of its potent inhibition of serotonin reuptake, paroxetine is more likely to cause withdrawal effects upon cessation. Paroxetine is well tolerated in most patients with a similar adverse effect profile to other members of its drug class. The controlled release formulation was designed to decrease the likelihood of nausea that is sometimes associated with paroxetine.
Paroxetine is a Serotonin Reuptake Inhibitor. The mechanism of action of paroxetine is as a Serotonin Uptake Inhibitor.
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of depression, anxiety disorders and obsessive-compulsive disorder. Paroxetine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
Paroxetine hydrochloride and paroxetine mesylate belong to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α- or β-adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache (see Toxicity section below for a complete listing of side effects). Side effects generally occur during the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Paroxetine hydrochloride and mesylate are considered therapeutic alternatives rather than generic equivalents by the US Food and Drug Administration (FDA); both agents contain the same active moiety (i.e. paroxetine), but are formulated as different salt forms. Clinical studies establishing the efficacy of paroxetine in various conditions were performed using paroxetine hydrochloride. Since both agents contain the same active moiety, the clinical efficacy of both agents is thought to be similar. Paroxetine may be used to treat major depressive disorder (MDD), panic disorder with or without agoraphobia, obsessive-compulsive disorder (OCD), social anxiety disorder (social phobia), generalized anxiety disorder (GAD), post-traumatic stress disorder (PTSD) and premenstrual dysphoric disorder (PMDD). Paroxetine has the most evidence supporting its use for anxiety-related disorders of the SSRIs. It has the greatest anticholinergic activity of the agents in this class and compared to other SSRIs, paroxetine may cause greater weight gain, sexual dysfunction, sedation and constipation.
A serotonin uptake inhibitor that is effective in the treatment of depression.
See also: Paroxetine Mesylate (has salt form).
Synthesis Analysis

Methods and Technical Details

The synthesis of paroxetine has evolved over the years, with various methods reported in the literature. Recent advancements have focused on more efficient and sustainable approaches:

  1. Flow Synthesis: A notable method involves a continuous flow process that utilizes solvent-free conditions for the catalytic enantioselective synthesis of chiral intermediates. This method enhances productivity and sustainability compared to traditional batch methods .
  2. C–H Functionalization: Another innovative route employs transition metal-catalyzed C–H functionalization to introduce substituents onto the piperidine ring. This approach allows for greater flexibility in synthesizing derivatives of paroxetine with specific functional groups .
  3. Phenylcarbamate Hydrolysis: Traditional methods often involve the hydrolysis of paroxetine phenylcarbamate derivatives using potassium hydroxide in a mixed solvent system of aliphatic alcohols and hydrocarbons, which simplifies purification processes .
Chemical Reactions Analysis

Reactions and Technical Details

Paroxetine undergoes several chemical reactions during its synthesis:

  1. Esterification: The initial step often involves the esterification of nicotinic acid derivatives to form key intermediates .
  2. Quaternization: This step introduces quaternary ammonium centers into the molecule, enhancing its reactivity towards nucleophiles.
  3. Hydrolysis: The hydrolysis of carbamate derivatives is crucial for obtaining paroxetine from its precursors, where potassium hydroxide plays a significant role in facilitating this reaction .
  4. Reduction: Various reducing agents, such as lithium aluminum hydride, are employed to convert intermediates into their corresponding alcohols or amines during synthesis .

These reactions are carefully controlled to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

Paroxetine exerts its antidepressant effects primarily through selective inhibition of serotonin reuptake at the presynaptic neuron. By blocking the serotonin transporter protein, paroxetine increases serotonin availability in the synaptic cleft, enhancing neurotransmission.

The mechanism can be summarized as follows:

  1. Binding: Paroxetine binds to the serotonin transporter with high affinity.
  2. Inhibition: This binding prevents serotonin from being reabsorbed back into the presynaptic neuron.
  3. Increased Serotonin Levels: Elevated levels of serotonin enhance mood regulation and alleviate symptoms of depression and anxiety.

Studies have shown that paroxetine's binding affinity for the serotonin transporter is significantly higher than that for other neurotransmitter systems, which contributes to its selective action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Paroxetine is typically presented as a white or off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: The melting point ranges between 130°C to 135°C.
  • pH Stability: Paroxetine solutions are generally stable within a pH range of 4-7.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Paroxetine is widely used in clinical settings for treating various mental health disorders due to its efficacy as a selective serotonin reuptake inhibitor. Beyond its primary use as an antidepressant, research continues into potential applications in:

  • Anxiety Disorders: Effective in managing generalized anxiety disorder and panic disorder.
  • Obsessive-Compulsive Disorder: Commonly prescribed for reducing symptoms associated with obsessive-compulsive behaviors.
  • Post-Traumatic Stress Disorder: Utilized in therapeutic settings for individuals suffering from PTSD.

Additionally, ongoing studies explore paroxetine's potential applications in treating other neurological conditions, highlighting its versatility as a pharmacological agent .

Introduction to Paroxetine: Discovery and Historical Context

Evolution of Paroxetine as a Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine emerged from targeted research in the late 1960s to develop antidepressants that selectively inhibited serotonin reuptake without the significant adverse effects associated with tricyclic antidepressants (TCAs). Unlike TCAs—which non-selectively inhibited reuptake of multiple monoamines (serotonin, noradrenaline) and exhibited anticholinergic effects causing cardiac toxicity and other complications—paroxetine represented a novel pharmacological approach focused specifically on serotonin modulation [1] [4]. This research initiative led to the development of a family of antidepressants with similar pharmacological activity but disparate chemical structures, establishing paroxetine as a chemically distinct entity that lacked the problematic structural side-effect profile of earlier antidepressants [1].

The molecular design of paroxetine centered on its high selectivity and potency for the serotonin transporter (SERT). Preclinical studies confirmed paroxetine's negligible effects on dopamine transporter (DAT) and norepinephrine transporter (NET), resulting in a cleaner adverse effect profile than non-selective alternatives [2] [5]. Paroxetine's molecular structure—(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine—lacked the tricyclic ring system characteristic of older antidepressants, contributing to reduced affinity for α1, α2, H1, and muscarinic receptors implicated in TCA-related adverse effects [2] [4].

Table 1: Key Attributes of Paroxetine as an SSRI

AttributeParoxetineTypical TCAs
Primary MechanismSelective SERT inhibitionNon-selective monoamine reuptake inhibition
Chemical StructurePiperidine derivativeTricyclic ring system
Selectivity Ratio (SERT vs. NET/DAT)>500-fold selective for SERTMinimal selectivity
Receptor AffinitiesMinimal affinity for α1, α2, H1, muscarinic receptorsHigh affinity for multiple receptors

Paroxetine received FDA approval in 1992 and rapidly gained clinical importance due to its efficacy across multiple psychiatric conditions including major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder [4] [8]. Its introduction represented a therapeutic advancement that combined targeted neurochemical activity with reduced potential for cardiotoxicity and anticholinergic complications, positioning it among the most prescribed antidepressants globally by the late 1990s [2] [4].

Table 2: Comparative SSRI Approval Timeline

SSRIFDA Approval DateInitial Indication(s)
Fluoxetine1987Major Depressive Disorder
Sertraline1991Major Depressive Disorder
Paroxetine1992Major Depressive Disorder
Fluvoxamine1994Obsessive-Compulsive Disorder
Citalopram1998Major Depressive Disorder
Escitalopram2002Major Depressive Disorder

Key Milestones in Paroxetine’s Development and Patent Landscape

The developmental trajectory of paroxetine features significant chemical and intellectual property milestones. The compound was initially discovered by researchers at the Danish pharmaceutical company Ferrosan in 1975, with its fundamental anhydrate form protected under US Patent 4,007,196 (issued in 1977) [7]. This patent covered the core chemical structure of paroxetine hydrochloride and established the foundation for its therapeutic applications. The compound was subsequently transferred to Beecham Pharmaceuticals (later SmithKline Beecham, now GlaxoSmithKline) in 1980, where further pharmaceutical development occurred [7].

A critical advancement came in 1984 when SmithKline Beecham researchers discovered a hemihydrate crystalline form of paroxetine hydrochloride (US Patent 4,721,723 issued in 1988), which offered improved stability and processing characteristics compared to the anhydrous form [3] [7]. This polymorphic innovation became commercially significant when the original '196 patent expired in 1992, coinciding with the FDA approval of Paxil® (paroxetine hydrochloride hemihydrate) that same year [3] [7]. The hemihydrate form became the basis for the marketed product, creating a new patent life cycle that extended commercial exclusivity.

The patent landscape surrounding paroxetine's polymorphic forms led to significant pharmaceutical litigation. When generic manufacturer Apotex filed an Abbreviated New Drug Application (ANDA) in 1998 for a generic version containing anhydrous paroxetine hydrochloride, SmithKline Beecham (SKB) initiated patent infringement litigation. SKB claimed Apotex's product would convert to the patented hemihydrate form during storage or use. The 2004 federal court ruling favored Apotex, determining the generic version did not contain "commercially significant amounts" of the hemihydrate form to constitute infringement [3] [7]. This case established important precedents regarding polymorphic equivalence and phase transformations in pharmaceutical patent law.

Table 3: Key Patents in Paroxetine Development

Patent NumberYear IssuedInventor/AssigneeKey ContributionSignificance
US 4,007,1961977FerrosanAnhydrous paroxetine hydrochlorideOriginal compound patent
US 4,721,7231988SmithKline BeechamParoxetine hydrochloride hemihydrateImproved crystalline form
US 6,703,4082004Synthon IP Inc.N-formyl derivatives of paroxetineSynthetic intermediates and impurity control

Subsequent patent innovations included US Patent 6,703,408 (issued in 2004), covering N-formyl derivatives of paroxetine, which served as synthetic intermediates and addressed impurity profiling in manufacturing [9]. Additional intellectual property emerged around controlled-release formulations (WO2007035816A2), which utilized hydrophilic and hydrophobic polymers like hydroxypropyl methylcellulose and ethyl cellulose to achieve prolonged drug release profiles [6].

The manufacturing process underwent refinements to optimize stereoselective synthesis. Early routes utilized resolution of racemic mixtures with chiral acids, while later approaches employed asymmetric synthesis techniques to directly produce the desired (3S,4R)-enantiomer [6] [7]. Process chemistry advancements focused on enhancing yield, purity, and polymorph control during crystallization steps, particularly important given the existence of multiple crystalline forms and hydrates [6]. These manufacturing innovations were frequently protected through Drug Master File (DMF) submissions referenced in generic approvals [3].

Properties

CAS Number

130855-15-1

Product Name

Paroxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Solubility

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.